2-Butynal

Catalog No.
S1502715
CAS No.
1119-19-3
M.F
C4H4O
M. Wt
68.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butynal

CAS Number

1119-19-3

Product Name

2-Butynal

IUPAC Name

but-2-ynal

Molecular Formula

C4H4O

Molecular Weight

68.07 g/mol

InChI

InChI=1S/C4H4O/c1-2-3-4-5/h4H,1H3

InChI Key

REJPDMLLCDXIOV-UHFFFAOYSA-N

SMILES

CC#CC=O

Canonical SMILES

CC#CC=O

The exact mass of the compound 2-Butynal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Butynal is a bifunctional α,β-unsaturated alkynyl aldehyde characterized by its conjugated carbon-carbon triple bond and reactive carbonyl group [1]. As an internal alkyne, it serves as a highly potent Michael acceptor and dienophile in organic synthesis. For industrial and advanced laboratory procurement, its primary value lies in its ability to undergo orthogonal reactions—such as nucleophilic additions at the aldehyde and cycloadditions at the alkyne—enabling the rapid construction of complex heterocycles, chiral γ,δ-alkynyl aldehydes, and conjugated molecular materials[2]. Its physicochemical profile offers a crucial balance of reactivity and handling stability compared to lower-molecular-weight terminal analogs, making it a highly processable building block for scalable manufacturing [1].

Substituting 2-butynal with its terminal analog, propargyl aldehyde, introduces severe volatility and explosive hazards, often forcing chemists to rely on inefficient in situ generation protocols[1]. Conversely, substituting with the alkene analog, crotonaldehyde, fundamentally alters the electronic landscape and steric rigidity of the molecule, eliminating the possibility of downstream alkyne functionalization and drastically reducing stereocontrol in asymmetric additions [2]. Furthermore, utilizing protected forms like 2-butynal diethyl acetal requires harsh acidic deprotection conditions that frequently trigger polymerization and depress overall yields [3]. Procurement of pure 2-butynal is therefore critical for workflows requiring high-fidelity stereocontrol and direct, one-pot heterocycle assembly without intermediate degradation.

Handling Stability and Direct Addition Efficiency vs. Propargyl Aldehyde

Terminal alkynyl aldehydes like propargyl aldehyde are notoriously unstable and explosive, typically requiring complex in situ generation from precursors like propargyl tosylate [1]. In contrast, 2-butynal possesses sufficient internal stability to be procured, stored, and used directly. In comparative [3+2] annulation workflows for pyrazole-4-carboxaldehyde synthesis, direct application of 2-butynal achieves isolated yields of 65% without the need for base-free Kornblum oxidation steps, significantly streamlining process safety and reactor throughput [1].

Evidence DimensionReagent handling and one-pot synthesis yield
Target Compound Data2-Butynal: Direct addition, 65% yield in pyrazole synthesis
Comparator Or BaselinePropargyl aldehyde: Requires in situ generation due to explosive instability
Quantified DifferenceElimination of the generation step while maintaining >60% yield
ConditionsHydrazone annulation in one-pot cascade reactions

Procuring 2-butynal eliminates the safety hazards and process bottlenecks associated with generating volatile terminal alkynes in situ, making it highly preferable for scalable heterocycle manufacturing.

Enantioselectivity in Asymmetric Additions vs. Uncomplexed/Alkene Analogs

In the synthesis of polyfunctional building blocks, the structural rigidity of the alkyne in 2-butynal provides a superior scaffold for stereocontrol compared to flexible alkene analogs like crotonaldehyde. When utilized as a cobalt-complexed precursor in reactions with chiral (γ-alkoxyallyl)boranes, 2-butynal derivatives drive the reaction to >96% enantiomeric excess (ee) and >95% diastereomeric excess (de) [1]. Uncomplexed or standard alkene equivalents typically suffer from poor efficiency (<10% yield) due to competing polymerization and lack the necessary steric bulk to enforce strict transition-state geometry [1].

Evidence DimensionStereochemical control (ee and de) and yield
Target Compound DataCobalt-complexed 2-butynal: 65-76% yield, >96% ee, >95% de
Comparator Or BaselineUncomplexed aldehydes / flexible analogs: <10% yield, moderate ee
Quantified Difference>85% improvement in ee and >55% increase in absolute yield
ConditionsAddition of [(Z)-alkoxyallyl]diisopinocampheylboranes at -78 °C

For pharmaceutical procurement, the ability to achieve near-perfect enantioselectivity directly translates to higher purity of chiral active pharmaceutical ingredients (APIs) and reduced downstream purification costs.

Yield Optimization by Avoiding Acetal Deprotection

Buyers often consider procuring protected acetals (e.g., 2-butynal diethyl acetal) for stability, but this necessitates an acidic hydrolysis step prior to use. This deprotection is notorious for inducing polymerization of the sensitive α,β-unsaturated system, often capping the recovery of the active aldehyde at 72-85% under highly optimized conditions, and significantly lower in standard scale-ups [1]. Procuring free 2-butynal bypasses this degradative step entirely, allowing for immediate deployment in Michael additions or Diels-Alder cycloadditions, thereby preserving the mass balance and improving the overall atom economy of multistep syntheses.

Evidence DimensionEffective precursor yield in multistep synthesis
Target Compound DataFree 2-Butynal: 100% immediate availability for addition reactions
Comparator Or Baseline2-Butynal acetals: 72-85% yield of active aldehyde post-deprotection
Quantified Difference~15-28% reduction in material loss due to polymerization
ConditionsAcidic hydrolysis vs. direct nucleophilic addition

Direct procurement of the free aldehyde maximizes material efficiency and prevents batch-to-batch variability caused by unpredictable polymerization during deprotection.

Asymmetric Organocatalysis for Chiral Intermediates

Ideal for the synthesis of enantioenriched γ,δ-alkynyl aldehydes via Michael addition. The structural rigidity of 2-butynal ensures high stereoselectivity, making it a critical precursor for biologically active compounds and natural products [1].

One-Pot Heterocycle Assembly

Highly suited for [3+2] annulation cascades to produce functionalized pyrazoles, bipyrazoles, and furans. Its stability allows direct addition workflows where terminal alkynes would pose unacceptable safety or stability risks [2].

Polyfunctional Enyne Synthesis

The preferred building block for generating 3,4-dioxy 1,5-enynes via stereoselective allylboration, leveraging its ability to form stable, sterically directing cobalt complexes that prevent polymerization and drive enantiomeric excess [3].

XLogP3

0.7

UNII

1EST92W9M2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1119-19-3

Wikipedia

2-butynal

Dates

Last modified: 04-14-2024

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